6-Methylquinolin-2-amine
Overview
Description
6-Methylquinolin-2-amine is a chemical compound with the molecular formula C10H10N2 . It is also known by other names such as 6-Methyl-2-quinolinamine and 2-Amino-6-methylquinoline .
Synthesis Analysis
The synthesis of 6-Methylquinolin-2-amine can be achieved from Acetamide and 2-CHLORO-6-METHYL-QUINOLINE . There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is one of the best .Molecular Structure Analysis
The molecular structure of 6-Methylquinolin-2-amine consists of a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 158.2 .Chemical Reactions Analysis
Quinoline derivatives, including 6-Methylquinolin-2-amine, are known to exhibit various biological activities. They are used extensively in the treatment of various infections and diseases . The chemical reactions of 6-Methylquinolin-2-amine are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
6-Methylquinolin-2-amine has a melting point of 137-145 °C and a predicted boiling point of 320.2±22.0 °C . The compound has a predicted density of 1.169±0.06 g/cm3 and a predicted pKa of 6.85±0.43 .Scientific Research Applications
Antimicrobial Activity
6-Methylquinolin-2-amine derivatives have been studied for their antimicrobial properties. In a study, secondary and tertiary amines bearing 2-chloro-6-methylquinoline were synthesized and screened for antifungal and antibacterial activities. Some compounds, especially those with electron-withdrawing groups, demonstrated promising antifungal activity (Kumar, Bawa, Kaushik, & Panda, 2011).
Antibacterial Agents
Compounds derived from 5-amino-6-methylquinoline carboxylic acid were synthesized and showed comparable or better Gram-positive activity than ciprofloxacin, indicating potential as new quinolone antibacterial agents (Hong, Kim, & Kim, 1997).
Anticancer Potential
The synthesis and crystal structure of 2,4-dichloro-6-methylquinoline revealed its cytotoxic and apoptotic activity against human oral carcinoma cell lines, suggesting its potential as an anticancer agent (Somvanshi, Subashini, Dhanasekaran, Arulprakash, Das, & Dey, 2008).
Fluorescence Sensing
6-Methylquinolin-2-amine and its isomers have been used in the development of fluorescence sensors. These sensors show varying abilities to detect metal ions like Al3+ and Zn2+ (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).
Synthesis of Pharmaceutical Compounds
6-Methylquinolin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been used in the preparation of novel 7-alkylamino-2-methylquinoline-5,8-diones, which are of interest in medicinal chemistry (Choi et al., 2002).
Monoamine Oxidase Inhibition
Methylquinolines, including 6-methylquinolines, have been identified as inhibitors of type A monoamine oxidase (MAO-A), suggesting potential applications in neurological disorders (Naoi & Nagatsu, 1988).
Safety And Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
properties
IUPAC Name |
6-methylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-4-9-8(6-7)3-5-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLHRZJJNJFJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431808 | |
Record name | 6-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-2-amine | |
CAS RN |
20150-84-9 | |
Record name | 6-Methyl-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20150-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methylquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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